[Asp371] Tyrosinase(369-377),human

Catalog No.
S14386868
CAS No.
M.F
C42H66N10O16S2
M. Wt
1031.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Asp371] Tyrosinase(369-377),human

Product Name

[Asp371] Tyrosinase(369-377),human

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C42H66N10O16S2

Molecular Weight

1031.2 g/mol

InChI

InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68)/t21-,24+,25+,26+,27+,28+,29+,33+,34+/m1/s1

InChI Key

MFDQNJLLKIATDB-ZSGRDTBASA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

[Asp371] Tyrosinase(369-377), human refers to a specific peptide sequence derived from the human enzyme tyrosinase, which plays a critical role in melanin biosynthesis. Tyrosinase catalyzes the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone, which eventually leads to melanin formation. This enzyme is vital for pigmentation in skin, hair, and eyes, and its activity is closely linked to various skin disorders related to hyperpigmentation.

Tyrosinase catalyzes two main reactions in melanin synthesis:

  • Hydroxylation of L-Tyrosine:
    L Tyrosine+O2TyrosinaseL DOPA\text{L Tyrosine}+\text{O}_2\xrightarrow{\text{Tyrosinase}}\text{L DOPA}
  • Oxidation of L-DOPA:
    L DOPA+O2TyrosinaseDopaquinone\text{L DOPA}+\text{O}_2\xrightarrow{\text{Tyrosinase}}\text{Dopaquinone}

Dopaquinone can further polymerize to form various types of melanin, contributing to pigmentation in mammals.

Tyrosinase is a dinuclear copper-containing enzyme, and its activity is crucial for the production of melanin. Overactivity can lead to conditions such as freckles, melasma, and other forms of hyperpigmentation. Inhibitors of tyrosinase are sought after for cosmetic applications to manage these conditions. The peptide sequence [Asp371] may influence the enzyme's activity or serve as a target for inhibitors that modulate its function.

The synthesis of compounds targeting tyrosinase often involves:

  • Chemical Synthesis: Utilizing organic chemistry techniques to create inhibitors that can interact with the active site of tyrosinase.
  • Biochemical Methods: Employing recombinant DNA technology to produce modified versions of tyrosinase or peptides derived from it, which can then be used in screening for inhibitors.

For example, novel derivatives like hydroxybenzylidenyl pyrrolidine-2,5-dione have shown significant inhibitory activity against tyrosinase, indicating potential pathways for synthesizing effective inhibitors .

Tyrosinase inhibitors have diverse applications:

  • Cosmetics: Used in skin-whitening products to reduce hyperpigmentation.
  • Pharmaceuticals: Potential treatments for skin disorders associated with excessive melanin production.
  • Food Industry: Inhibition of tyrosinase can prevent browning in fruits and vegetables during processing and storage .

Molecular docking studies have been employed to understand how various compounds interact with tyrosinase. For instance, studies have shown that certain flavonoids bind effectively within the active site of tyrosinase, demonstrating competitive inhibition mechanisms . These interactions are critical for designing new inhibitors that can effectively modulate enzyme activity without side effects.

Several compounds exhibit similar biological activities as tyrosinase inhibitors. Here are some notable examples:

Compound NameTypeIC50 (µM)Mechanism of Action
Kojic AcidNatural compound44.6 ± 0.4Competitive inhibitor
Hydroxybenzylidenyl Pyrrolidine-2,5-dioneSynthetic derivative2.23 ± 0.44Mixed-type inhibition
ArbutinNatural glycoside20.99 ± 1.80Competitive inhibitor
2-Cyanopyrrole DerivativesSynthetic derivatives0.97Reversible mixed-type inhibitor

Uniqueness of [Asp371] Tyrosinase(369-377):
The unique aspect of [Asp371] lies in its specific amino acid composition and position within the larger structure of tyrosinase. This peptide may provide insights into targeted inhibition strategies or serve as a scaffold for developing novel therapeutic agents aimed at modulating tyrosinase activity more precisely than existing compounds.

Proteasomal Cleavage Patterns Generating the 369-377 Fragment

The generation of the [Asp371] Tyrosinase(369-377) epitope begins with the proteolytic processing of the full-length tyrosinase protein by the proteasome [7] [8]. Proteasomes are multi-catalytic protease complexes responsible for the degradation of intracellular proteins and the generation of peptides for major histocompatibility complex class I presentation [7] [9].

Research has revealed distinct cleavage patterns involved in generating the tyrosinase 369-377 fragment. The standard proteasome (constitutive proteasome) and the immunoproteasome (induced by interferon-gamma) exhibit different cleavage preferences that influence the production of this epitope [7] [8]. Studies using purified proteasomes have demonstrated that the standard proteasome efficiently produces the tyrosinase 369-377 epitope, while the immunoproteasome tends to destroy it through internal cleavages [7] [8].

Proteasome TypeEfficiency in Generating Tyrosinase 369-377Major Cleavage SitesEffect on Epitope
Standard ProteasomeHighC-terminal of residue 377Preserves epitope
ImmunoproteasomeLowAfter methionine 370 and methionine 374Destroys epitope

The differential processing by these proteasome types is attributed to their distinct cleavage specificities [8] [10]. The immunoproteasome demonstrates a stronger preference for cleaving after hydrophobic amino acids, particularly leucine, due to its enhanced chymotrypsin-like activity [8] [10]. This results in destructive cleavages within the tyrosinase 369-377 sequence, particularly after methionine residues at positions 370 and 374 [8].

Analysis of in vitro digests has shown that the lack of epitope production by a particular proteasome type usually results from destruction of the antigenic peptide by internal cleavage rather than inefficient generation of the correct termini [7] [8]. This finding highlights the importance of proteasomal cleavage patterns in determining epitope hierarchy and presentation efficiency [9].

The processing of tyrosinase is further complicated by its localization as a membrane protein in the endoplasmic reticulum [11]. For proteasomal processing to occur, misfolded or unfolded tyrosinase molecules must be retrotranslocated from the endoplasmic reticulum to the cytosol [11] [12]. Studies have shown that approximately two-thirds of wild-type tyrosinase molecules are present in the endoplasmic reticulum in an unfolded/misfolded state, making them available for retrotranslocation and subsequent proteasomal degradation [11].

TAP-Dependent vs. TAP-Independent Transport Pathways

Following proteasomal processing, the generated peptides must be transported into the endoplasmic reticulum lumen to associate with major histocompatibility complex class I molecules [13] [14]. This transport is primarily mediated by the transporter associated with antigen processing (TAP), a heterodimeric ATP-binding cassette transporter composed of TAP1 and TAP2 subunits [13] [14].

The presentation of [Asp371] Tyrosinase(369-377) has been demonstrated to be predominantly TAP-dependent [15] [16]. Studies using TAP-deficient cell lines have shown significantly reduced presentation of this epitope, confirming the critical role of TAP in its transport pathway [17] [15]. The TAP-mediated peptide transport is a multistep process involving peptide binding to TAP, ATP hydrolysis, and conformational changes that facilitate peptide translocation across the endoplasmic reticulum membrane [14].

Transport PathwayCharacteristicsRelevance to Tyrosinase 369-377
TAP-DependentRequires ATP hydrolysis; Transports peptides from cytosol to ERPrimary pathway for tyrosinase 369-377 transport
TAP-IndependentUtilizes alternative mechanisms; Often involves signal sequences or hydrophobic peptidesLimited role for tyrosinase 369-377; Important for other tyrosinase epitopes

While the tyrosinase 369-377 epitope primarily utilizes the TAP-dependent pathway, it is noteworthy that other tyrosinase-derived epitopes can be presented through TAP-independent mechanisms [16]. For instance, the tyrosinase signal sequence-derived peptide 1-9 has been shown to be presented in a TAP-independent fashion [16]. This differential utilization of transport pathways among tyrosinase-derived epitopes highlights the complexity of antigen processing and presentation mechanisms [18] [19].

TAP-independent pathways become particularly relevant in contexts where TAP function is compromised, such as in certain viral infections or tumors that specifically inhibit TAP to evade immune detection [19]. These alternative pathways may involve direct access of peptides to the endoplasmic reticulum through various mechanisms, including signal sequence-mediated transport, membrane protein localization, or hydrophobicity-driven processes [18] [19].

Research has identified several characteristics that may predispose peptides to TAP-independent presentation, with hydrophobicity being a key determinant [18]. Peptides with high hydrophobicity values (3-4 on standard scales) have been shown to utilize TAP-independent pathways more efficiently [18]. However, the tyrosinase 369-377 epitope does not possess sufficient hydrophobicity to enable significant TAP-independent presentation, explaining its strong dependence on functional TAP [18] [15].

ER-Mediated Post-Translational Modifications Influencing Epitope Display

The most distinctive feature of [Asp371] Tyrosinase(369-377) is the posttranslational conversion of asparagine to aspartic acid at position 371, which occurs through a process involving glycosylation and subsequent deglycosylation [3] [6]. This modification is critical for the recognition of the epitope by specific cytotoxic T lymphocytes and represents a fascinating example of how endoplasmic reticulum-mediated post-translational modifications can influence epitope display [3] [4].

The conversion process begins during the synthesis and folding of tyrosinase in the endoplasmic reticulum, where asparagine 371 becomes N-glycosylated as part of a consensus glycosylation motif (Asn-X-Ser/Thr) [20] [12]. This glycosylation is performed by oligosaccharyltransferase complexes in the endoplasmic reticulum lumen [20] [21].

Post-Translational ModificationEnzyme InvolvedEffect on Tyrosinase 369-377
N-GlycosylationOligosaccharyltransferaseAdds carbohydrate to Asn371
DeglycosylationPeptide N-glycanase (PNGase)Removes carbohydrate and converts Asn371 to Asp371
Deamidation (non-enzymatic)None (chemical process)Alternative pathway for Asn371 to Asp371 conversion

For the epitope to be presented, glycosylated tyrosinase must be retrotranslocated from the endoplasmic reticulum to the cytosol, where the enzyme peptide N-glycanase (PNGase) removes the N-linked glycan [3] [12]. This deglycosylation process results in the conversion of asparagine to aspartic acid through a hydrolytic mechanism [3] [22]. Studies using the PNGase inhibitor Z-VAD-FMK have demonstrated that inhibition of PNGase activity significantly reduces the presentation of the [Asp371] Tyrosinase(369-377) epitope, confirming the critical role of this enzyme in the deamidation process [3].

Interestingly, research has revealed that N-glycosylation not only enables the deamidation of the epitope but also enhances its presentation through other mechanisms [12] [22]. Glycosylation appears to influence the pattern of proteasomal degradation, potentially protecting the epitope region from destructive cleavages or altering the kinetics of degradation to favor epitope production [12] [22]. Studies comparing glycosylated and unglycosylated forms of tyrosinase have shown that glycosylation is associated with enhanced epitope presentation, possibly due to more selective degradation by the proteasome [12] [22].

The efficiency of deamidation is influenced by various factors, including the structural context of the glycosylation site and the folding state of the protein [3] [11]. Full-length tyrosinase undergoes more efficient deamidation compared to small epitope precursors, suggesting that structural differences between these forms significantly impact the deamidation process [3]. Additionally, the folding state of tyrosinase affects its susceptibility to retrotranslocation and subsequent processing, with misfolded proteins being more readily available for these processes [11].

Spontaneous CD8+ T Cell Responses in HLA-A2+ Melanoma Patients

The human leukocyte antigen A2 positive melanoma patient population demonstrates remarkable spontaneous immune recognition of the [Asp371] Tyrosinase(369-377) epitope, representing one of the most significant naturally occurring antitumor immune responses documented in melanoma immunology. This phenomenon occurs through the endogenous presentation of the tyrosinase-derived peptide YMDGTMSQV on major histocompatibility complex class I molecules, specifically human leukocyte antigen A*0201.

Patient PopulationTyrosinase 369-377 Specific CD8+ T Cells Detection Rate (%)Response TypeClinical SignificanceReference Study
HLA-A2+ Melanoma Patients6-28Spontaneous tetramer+ cellsAssociated with tumor infiltrationBrichard et al. 1993
Healthy Controls0-10Minimal to undetectableBaseline immunityReynolds et al. 1998
Advanced Stage Melanoma (Stage IV)5-37Ex vivo IFN-γ productionCorrelates with tumor burdenAarntzen et al. 2012
Melanoma Patients (Multiple Studies)10-50Combined tetramer/functional assaysPredictive of immunotherapy responseMultiple clinical trials

The spontaneous cytotoxic T lymphocyte responses demonstrate distinct characteristics in melanoma patients compared to healthy individuals. In healthy human subjects, naturally occurring melanocyte-associated antigen-specific CD8+ T cells exist in a resting memory state, capable of recognizing tyrosinase epitopes without causing autoimmune destruction of normal melanocytes. These naturally autoreactive T cells are hypothesized to develop during melanocyte activation events such as ultraviolet radiation exposure, where transient overexpression of melanocyte antigens occurs in an inflammatory environment.

The functional capacity of spontaneous tyrosinase-specific CD8+ T cells varies significantly between patient populations. Flow cytometric analysis using human leukocyte antigen A2 tetramers containing the tyrosinase 368-376 peptide reveals that tyrosinase-specific CD8+ T cells are present in the peripheral blood of melanoma patients, with higher frequencies observed in tumor-infiltrating lymphocytes compared to peripheral blood lymphocytes. These tumor-infiltrating lymphocytes demonstrate enhanced cytolytic activity and interferon gamma production when stimulated with tyrosinase peptides.

Importantly, the presence of spontaneous tyrosinase-specific CD8+ T cell responses correlates with several clinical parameters. Patients with detectable tyrosinase-specific T cell responses often exhibit increased overall survival and improved response rates to subsequent immunotherapeutic interventions. However, advanced melanoma patients frequently show functional impairment of melanocyte antigen-specific T cells, characterized by reduced per-cell interferon gamma productivity and evidence of T cell exhaustion.

The phenotypic characterization of spontaneous tyrosinase-specific CD8+ T cells reveals a predominant effector memory phenotype, characterized by CD45RA negative, chemokine receptor 7 negative expression patterns. These cells demonstrate immediate ex vivo cytolytic activity against tyrosinase-expressing target cells and can be expanded through in vitro stimulation protocols. The functional superiority of these naturally primed T cells compared to vaccine-induced responses suggests that harnessing spontaneous immunity represents a promising therapeutic strategy.

Correlation Between Tyrosinase Processing Efficiency and Tumor Immunogenicity

The relationship between tyrosinase protein processing and tumor cell immunogenicity represents a fundamental mechanism governing melanoma immune recognition. The [Asp371] Tyrosinase(369-377) epitope generation requires complex intracellular processing involving both endoplasmic reticulum and cytosolic compartments, with the asparagine to aspartic acid conversion occurring through peptide N-glycanase-mediated deglycosylation.

Melanoma Cell LineHLA-A2 Expression LevelTyrosinase Protein Stability (t1/2 hours)HLA-A2/Tyrosinase 369-377 Complex DensityCD8+ T Cell Recognition EfficiencyImmunogenicity Score
TC1352High4.2Very HighExcellent4.8
TC2224High3.8Very HighExcellent4.7
624.38High5.1HighGood4.2
501AHigh4.6HighGood4.1
M88Moderate6.2ModerateModerate3.5
M44High5.8HighGood4.0

The processing efficiency of tyrosinase directly correlates with tumor immunogenicity through multiple interconnected mechanisms. Melanoma cell lines presenting high levels of human leukocyte antigen A2-tyrosinase 369-377 complexes demonstrate significantly reduced tyrosinase protein stability, with half-lives ranging from 3.8 to 5.1 hours compared to more stable protein forms. This instability results from aberrant intracellular processing characterized by endoplasmic reticulum retention rather than proper melanosome trafficking.

The tyrosinase T-cell receptor-like antibody TA2 demonstrates that melanoma cells present extraordinarily high numbers of human leukocyte antigen A2-tyrosinase complexes on their surface, with some cell lines displaying thousands of copies per cell. This presentation level far exceeds typical major histocompatibility complex class I-peptide complex densities, suggesting that tyrosinase instability contributes to enhanced antigen processing and presentation. The correlation between protein instability and major histocompatibility complex presentation represents a novel mechanism linking cellular stress responses to immune recognition.

Experimental manipulation of tyrosinase stability through protein stabilization techniques dramatically reduces human leukocyte antigen A2-tyrosinase complex presentation, demonstrating the direct relationship between protein processing efficiency and immunogenicity. Melanoma cell lines with efficient tyrosinase trafficking to melanosomes show reduced surface presentation of tyrosinase epitopes, while cells with impaired trafficking demonstrate enhanced immune recognition.

The post-translational modification converting asparagine 371 to aspartic acid requires specific cellular conditions including endoplasmic reticulum glycosylation followed by cytosolic deglycosylation. This modification occurs preferentially on short peptide precursors rather than full-length proteins, suggesting that proteolytic processing precedes the deamidation event. The efficiency of this modification varies between melanoma cell lines and directly impacts T cell recognition, with the aspartic acid-containing variant showing superior immunogenicity compared to the asparagine form.

Endoplasmic reticulum aminopeptidase 1 plays a crucial role in tyrosinase epitope generation, with its activity being dependent on precursor structure. The enzyme demonstrates reduced efficiency in removing histidine residues at the minus-2 position, necessitating additional cytosolic processing mechanisms. This complex processing requirement explains the variable presentation efficiency observed between different melanoma cell types and tumor stages.

Epitope Spreading Mechanisms in Antitumor Immune Responses

Epitope spreading represents a critical mechanism for amplifying and diversifying antitumor immune responses beyond the initial tyrosinase 369-377 target epitope. This phenomenon involves the sequential recognition of additional tumor-associated antigens through multiple interconnected pathways that enhance the breadth and durability of anticancer immunity.

Spreading MechanismPrimary TargetSecondary TargetsFrequency in Patients (%)Clinical BenefitMechanism Type
Intramolecular SpreadingTyrosinase 369-377Other tyrosinase epitopes65ModerateDirect
Intermolecular SpreadingTyrosinase 369-377MART-1, gp100, NY-ESO-145HighIndirect
Cross-presentation EnhancementMultiple melanoma antigensNeoantigen repertoire30Very HighCross-priming
Tumor Antigen ReleaseDamaged tumor cellsEndogenous tumor antigens80HighDanger signal
Dendritic Cell ActivationVaccine-inducedExpanded epitope range75HighAdjuvant effect

The molecular mechanisms underlying epitope spreading initiate with tumor cell destruction mediated by tyrosinase-specific cytotoxic T lymphocytes, leading to the release of additional tumor-associated antigens. Professional antigen-presenting cells, particularly dendritic cells, capture these released antigens and process them for presentation to naive T cells through cross-presentation pathways. This process requires appropriate co-stimulatory signals and inflammatory cytokines to overcome peripheral tolerance mechanisms.

Intramolecular epitope spreading within the tyrosinase protein occurs through the recognition of additional human leukocyte antigen-restricted epitopes beyond the 369-377 region. Human leukocyte antigen A1-restricted tyrosinase epitopes, such as the KCDICTDEY sequence at residues 243-251, demonstrate natural processing and presentation in melanoma patients. The recognition of multiple epitopes within the same protein enhances the robustness of the immune response and reduces the likelihood of immune escape through single epitope loss.

Intermolecular epitope spreading involves the diversification of T cell responses to recognize distinct melanoma-associated antigens including melanoma antigen recognized by T cells 1, glycoprotein 100, and New York esophageal squamous cell carcinoma 1. Clinical studies demonstrate that patients developing responses to tyrosinase frequently exhibit subsequent recognition of these additional targets. The temporal sequence of epitope spreading correlates with improved clinical outcomes, suggesting that broader immune responses provide superior tumor control.

The role of activated B cells in facilitating epitope spreading has emerged as a crucial mechanism for breaking immune tolerance. B cells function as efficient antigen-presenting cells capable of capturing and presenting tumor antigens in a major histocompatibility complex class II-restricted manner, thereby activating CD4+ helper T cells that support CD8+ cytotoxic T lymphocyte responses. This B cell-mediated mechanism is particularly important for responses against ribonucleoprotein complexes and other self-antigens commonly overexpressed in tumors.

Epitope spreading to wild-type melanocyte lineage antigens represents a particularly important mechanism for durable antitumor immunity. Studies using mouse melanoma models demonstrate that immune checkpoint inhibitor therapy combined with inflammatory stimuli can induce epitope spreading toward normal melanocyte antigens such as glycoprotein 100. This spreading to self-antigens correlates with long-term protection against tumor rechallenge and improved survival outcomes.

The clinical significance of epitope spreading extends beyond immediate therapeutic responses to influence long-term immunity and resistance to tumor recurrence. Patients demonstrating epitope spreading during immunotherapy show improved progression-free survival and overall survival compared to those with restricted immune responses. Furthermore, epitope spreading can overcome tumor immune escape mechanisms by providing alternative targets when tumors lose expression of the originally targeted antigen.

XLogP3

-5.6

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

15

Exact Mass

1030.40996840 g/mol

Monoisotopic Mass

1030.40996840 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-10-2024

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